lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate

Description

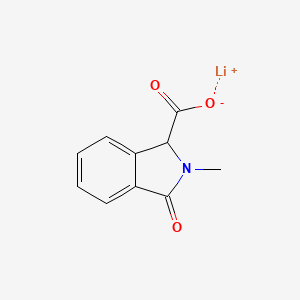

Lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a lithium salt derived from a heterocyclic carboxylic acid. Its structure features a fused bicyclic isoindole core with a methyl substituent and a ketone group, contributing to its unique reactivity and solubility profile. Crystallographic characterization of such complex structures often employs the SHELX suite of programs, particularly SHELXL for refinement, ensuring high precision in structural determination .

Properties

Molecular Formula |

C10H8LiNO3 |

|---|---|

Molecular Weight |

197.1 g/mol |

IUPAC Name |

lithium;2-methyl-3-oxo-1H-isoindole-1-carboxylate |

InChI |

InChI=1S/C10H9NO3.Li/c1-11-8(10(13)14)6-4-2-3-5-7(6)9(11)12;/h2-5,8H,1H3,(H,13,14);/q;+1/p-1 |

InChI Key |

MWYYYRBAVUFVPL-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CN1C(C2=CC=CC=C2C1=O)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate typically involves the reaction of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Lithium Compounds

Lithium compounds vary widely in structure, applications, and commercial relevance. Below, we compare lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate with two widely traded lithium salts: lithium carbonate and lithium hydroxide.

Table 1: Comparative Analysis of Lithium Compounds

Key Findings

Structural Complexity : The target compound’s heterocyclic framework contrasts sharply with the simplicity of lithium carbonate and hydroxide. Such complexity necessitates advanced crystallographic tools like SHELXL for accurate structural resolution, a method less critical for simpler lithium salts .

Applications : While lithium carbonate and hydroxide dominate battery production and industrial applications (>80% of EU lithium trade in 2020 ), the target compound’s niche use in pharmaceuticals highlights its specialized role.

Commercial Dynamics: EU trade data indicate minimal commercial traction for the target compound compared to carbonate and hydroxide, which are critical for energy transition technologies .

Research Implications

The structural elucidation of this compound exemplifies the utility of SHELX programs in resolving complex organolithium species. Future studies could explore synergies between its unique reactivity and emerging battery or medicinal chemistry applications.

Biological Activity

Lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound with a molecular formula of . The compound features a unique isoindole structure that contributes to its diverse biological properties. Its lithium ion component is particularly significant as lithium salts are known for their therapeutic effects in mood stabilization and neuroprotection.

Synthesis

The synthesis of this compound typically involves the cyclization of phthalic anhydride with methylamine under controlled conditions. The process can be optimized for higher yields using continuous flow reactors and advanced purification techniques such as chromatography.

Antimicrobial Properties

Research indicates that compounds within the isoindole family, including lithium(1+) 2-methyl-3-oxo derivatives, exhibit notable antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Anticancer Activity

This compound has been investigated for its anticancer properties. A study highlighted its role as a selective inhibitor of PARP enzymes, which are involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents .

Neuroprotective Effects

The lithium ion itself is well-known for its neuroprotective effects. It has been shown to enhance neuronal survival and promote neurogenesis. The combination of lithium with isoindole structures may enhance these effects, providing a dual mechanism for neuroprotection and mood stabilization .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of lithium(1+) 2-methyl-3-oxo derivatives against various bacterial strains. Results indicated significant inhibition zones compared to control groups, showcasing the compound's potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that lithium(1+) 2-methyl-3-oxo derivatives exhibited cytotoxic effects, particularly in breast cancer cells (MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics like doxorubicin revealed synergistic effects, enhancing overall treatment efficacy while minimizing side effects.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.